methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate
Overview
Description
Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate: is a chemical compound with the molecular formula C15H19N3S. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group, a cyano group, and a carbimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Addition of the Cyano Group: The cyano group is added through a nucleophilic addition reaction, often using cyanogen bromide or similar reagents.
Formation of the Carbimidothioate Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyano groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, cyanogen bromide, and other nucleophiles under controlled temperature and solvent conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-benzyl-N-cyanopiperidine-1-carbimidothioate can be compared with other similar compounds, such as:
Methyl 4-benzyl-N-cyanopiperidine-1-carbamate: Similar structure but with a carbamate group instead of a carbimidothioate group.
Methyl 4-benzyl-N-cyanopiperidine-1-thiocarbamate: Similar structure but with a thiocarbamate group.
Methyl 4-benzyl-N-cyanopiperidine-1-urea: Similar structure but with a urea group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-benzyl-N-cyanopiperidine-1-carboximidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-19-15(17-12-16)18-9-7-14(8-10-18)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUSGYUAJJIBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCC(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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